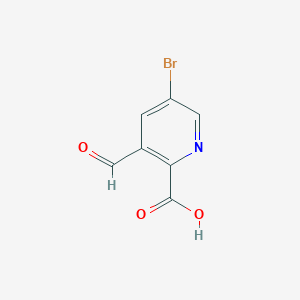
5-Bromo-3-formylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-formylpicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and a formyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formylpicolinic acid typically involves the bromination of picolinic acid followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-formylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-3-carboxypicolinic acid.
Reduction: 5-Bromo-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-formylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of coordination complexes.
Biology: Potential use in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-formylpicolinic acid largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical properties. The formyl group can also participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromopicolinic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
3-Formylpicolinic acid: Lacks the bromine atom, which can affect its reactivity and coordination properties.
5-Bromo-3-methylpicolinic acid: Contains a methyl group instead of a formyl group, altering its chemical behavior and applications.
Uniqueness
5-Bromo-3-formylpicolinic acid is unique due to the presence of both the bromine atom and the formyl group, which allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs.
Properties
Molecular Formula |
C7H4BrNO3 |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
5-bromo-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-1-4(3-10)6(7(11)12)9-2-5/h1-3H,(H,11,12) |
InChI Key |
KZLKJZJGDNFDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

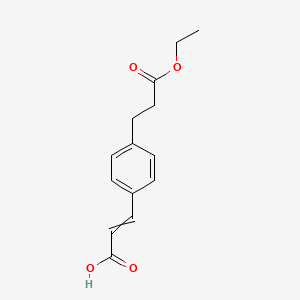


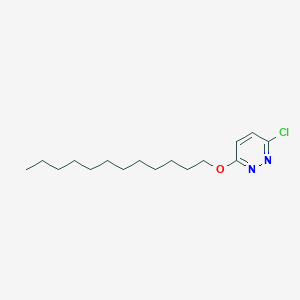

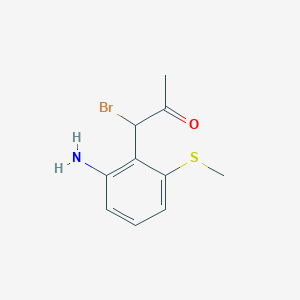
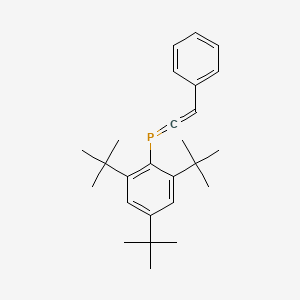

![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

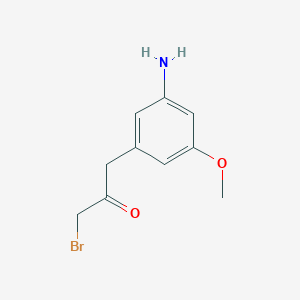
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
